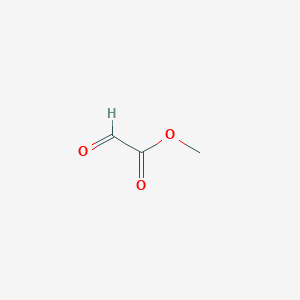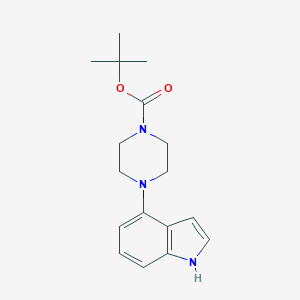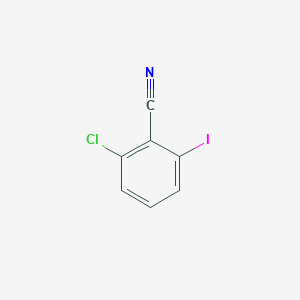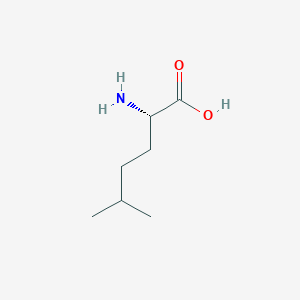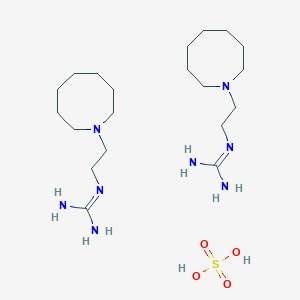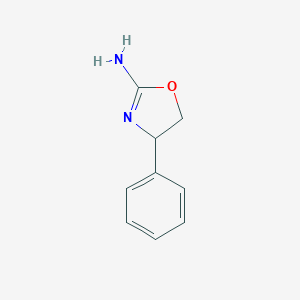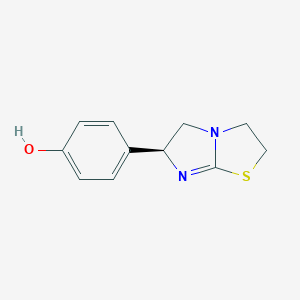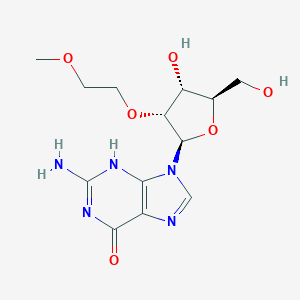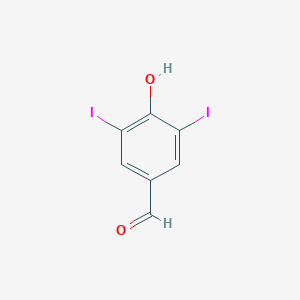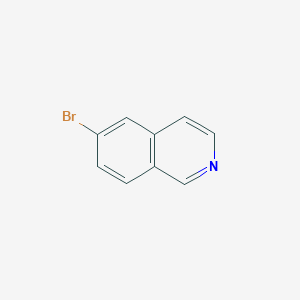![molecular formula C13H10N4 B029781 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole CAS No. 147330-32-3](/img/structure/B29781.png)
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole
Overview
Description
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is an organic compound that features a biphenyl group attached to a tetrazole ring
Mechanism of Action
Target of Action
The primary target of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is the angiotensin II type 1 (AT1) receptor . This receptor plays a crucial role in the regulation of blood pressure and fluid balance in the body . The compound acts as an antagonist, binding to the AT1 receptor and inhibiting its action .
Mode of Action
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole interacts with its targets by binding reversibly and selectively to the AT1 receptors in vascular smooth muscle and the adrenal gland . This binding inhibits the action of angiotensin II, a potent vasoconstrictor, on vascular smooth muscle, ultimately leading to a reduction in arterial blood pressure .
Biochemical Pathways
The compound affects the renin-angiotensin system, a key regulator of blood pressure and fluid balance . By blocking the AT1 receptor, it inhibits the vasoconstrictor and aldosterone secretory effects of angiotensin II . This leads to vasodilation and decreased fluid volume, reducing blood pressure .
Pharmacokinetics
Similar compounds like telmisartan, an angiotensin ii receptor antagonist, are rapidly absorbed after oral administration, reaching peak plasma concentrations within a few hours . They are metabolized by cytochrome P450 enzymes and excreted primarily in the bile .
Result of Action
The molecular and cellular effects of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole’s action include reduced vasoconstriction and decreased secretion of aldosterone . This leads to vasodilation and decreased fluid volume, which in turn reduces blood pressure .
Action Environment
The action, efficacy, and stability of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and excretion . Additionally, factors such as diet, age, and health status can influence how the body responds to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole typically involves the reaction of 2-bromobiphenyl with sodium azide in the presence of a copper catalyst. This reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism, forming the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce biphenyl amines.
Scientific Research Applications
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole can be compared with other biphenyl derivatives and tetrazole-containing compounds:
Biphenyl: A simpler structure without the tetrazole ring, used in the production of polychlorinated biphenyls (PCBs) and other industrial chemicals.
Tetrazole: A versatile heterocycle used in pharmaceuticals and agrochemicals.
5-Phenyl-2H-tetrazole: Similar to 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole but with a single phenyl group, used in medicinal chemistry for its bioactive properties.
The uniqueness of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole lies in its combination of the biphenyl and tetrazole moieties, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-phenylphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYLOOJBAJIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570015 | |
| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147330-32-3 | |
| Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


